molecular formula C9H4BrFN2 B1383954 5-Bromo-6-fluoro-1H-indole-3-carbonitrile CAS No. 2090308-30-6

5-Bromo-6-fluoro-1H-indole-3-carbonitrile

Cat. No. B1383954
M. Wt: 239.04 g/mol
InChI Key: YVLHBYHWISGVDB-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    One research approach involves synthesizing aminoindolo[2,1-a]isoquinoline-5-carbonitriles from indoles like 5-bromo-6-fluoro-1H-indole-3-carbonitrile, demonstrating the compound's utility in creating complex molecular structures (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).

  • Molecular Interactions and Structure Analysis

    The compound's molecular structure and interactions can be analyzed through various methods such as Hirshfeld surface analysis and density functional theory (DFT), providing insights into its electronic and structural properties (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Applications in Drug Research

  • Progesterone Receptor Modulation

    In drug research, analogs of 5-bromo-6-fluoro-1H-indole-3-carbonitrile, such as oxindole derivatives, have been explored for progesterone receptor modulation, suggesting potential applications in female healthcare like contraception and breast cancer treatment (Fensome et al., 2008).

  • Cytotoxic Evaluation for Cancer Treatment

    Novel compounds synthesized from indoles, including 5-bromo-6-fluoro-1H-indole-3-carbonitrile, have been evaluated for their cytotoxic activities against various human cancer cell lines, highlighting the compound's relevance in developing anticancer agents (Radwan, Alminderej, & Awad, 2020).

  • Serotonin Transporter Imaging

    Derivatives of the compound have been designed for imaging serotonin transporters using positron emission tomography (PET), suggesting its application in neurological research and diagnostics (Funke, Fischer, Hiller, Scheunemann, Deuther-Conrad, Brust, & Steinbach, 2008).

Future Directions

The field of indole derivatives is ripe for further exploration, with recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-bromo-6-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFN2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLHBYHWISGVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoro-1H-indole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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